molecular formula C11H14N2O B175713 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- CAS No. 19499-82-2

1H-Indol-4-ol, 5-[(dimethylamino)methyl]-

Cat. No. B175713
CAS RN: 19499-82-2
M. Wt: 190.24 g/mol
InChI Key: KKSZVYABMHMYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1H-Indol-4-ol, 5-[(dimethylamino)methyl]-” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It has a molecular formula of C11H14N2O and a molecular weight of 190.25 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of indolyl-1,2,4-oxidizable derivatives, which are similar to “1H-Indol-4-ol, 5-[(dimethylamino)methyl]-”, has been reported in the literature . These compounds are synthesized and evaluated as a new class of non-competitive α-glucosidase inhibitors . The synthesis involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of 2H-indazoles via consecutive formation of C–N and N–N bonds .

properties

IUPAC Name

5-[(dimethylamino)methyl]-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(2)7-8-3-4-10-9(11(8)14)5-6-12-10/h3-6,12,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSZVYABMHMYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C2=C(C=C1)NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601553
Record name 5-[(Dimethylamino)methyl]-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indol-4-ol, 5-[(dimethylamino)methyl]-

CAS RN

19499-82-2
Record name 5-[(Dimethylamino)methyl]-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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